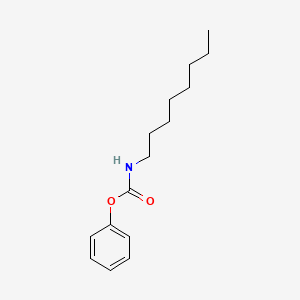![molecular formula C24H25FO2 B14326355 4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol CAS No. 111872-57-2](/img/structure/B14326355.png)
4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol is an organic compound characterized by its complex structure, which includes a phenol group, a fluoro-substituted phenyl ring, and a phenoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of halogenated diphenyl ether derivatives, which undergo a series of reactions such as Friedel-Crafts acylation, reduction, and coupling reactions . The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can modify the fluoro-substituted phenyl ring.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenol group yields quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the fluoro-substituted phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluoro-substituted phenols and phenoxyphenyl derivatives, such as:
- 4-Fluoro-3-methylphenol
- 4-Fluoro-3-phenoxybenzaldehyde
- 4-Fluoro-3-phenoxybenzoic acid
Uniqueness
4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
111872-57-2 |
|---|---|
Fórmula molecular |
C24H25FO2 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
4-[5-(4-fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol |
InChI |
InChI=1S/C24H25FO2/c1-24(2,19-11-13-20(26)14-12-19)16-6-7-18-10-15-22(25)23(17-18)27-21-8-4-3-5-9-21/h3-5,8-15,17,26H,6-7,16H2,1-2H3 |
Clave InChI |
FWUVCASFEYGUNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



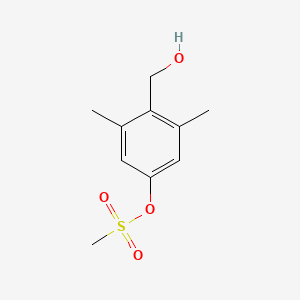
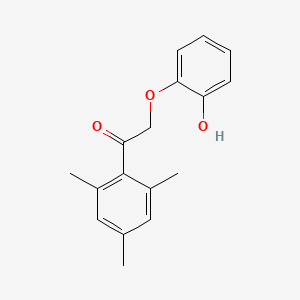
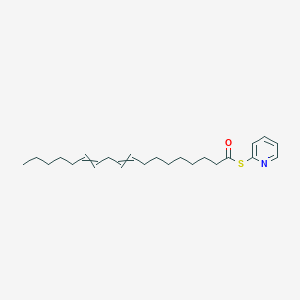

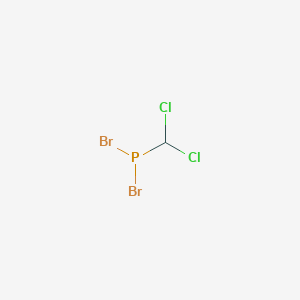
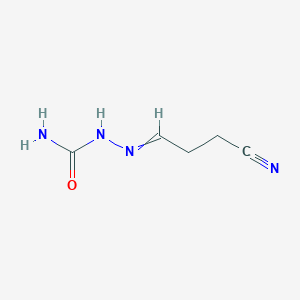
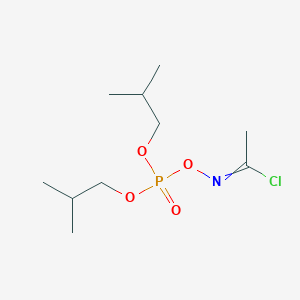
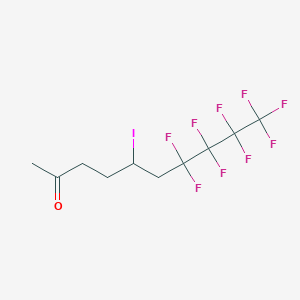

![Naphtho[2,3-b]thiophene-2,3-dione](/img/structure/B14326329.png)

![1,1'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14326342.png)
